Cas no 142181-57-5 (1h-Pyrrolo3,2-BPyridin-7-Amine Hydrochloride)
1h-Pyrrolo3,2-BPyridin-7-Amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[3,2-b]pyridin-7-amine, hydrochloride (1:1)
- 1h-Pyrrolo3,2-BPyridin-7-Amine Hydrochloride
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- Inchi: 1S/C7H7N3.ClH/c8-5-1-3-9-6-2-4-10-7(5)6;/h1-4,10H,(H2,8,9);1H
- InChI Key: KLNOSDRPMCZAEQ-UHFFFAOYSA-N
- SMILES: NC1=CC=NC2C=CNC1=2.Cl
1h-Pyrrolo3,2-BPyridin-7-Amine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P840840-10mg |
1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride |
142181-57-5 | 10mg |
$603.00 | 2023-05-17 | ||
| TRC | P840840-2.5mg |
1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride |
142181-57-5 | 2.5mg |
$173.00 | 2023-05-17 | ||
| TRC | P840840-25mg |
1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride |
142181-57-5 | 25mg |
$1378.00 | 2023-05-17 | ||
| TRC | P840840-250mg |
1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride |
142181-57-5 | 250mg |
$ 9200.00 | 2023-09-06 |
1h-Pyrrolo3,2-BPyridin-7-Amine Hydrochloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1h-Pyrrolo3,2-BPyridin-7-Amine Hydrochloride
1H-Pyrrolo[3,2-b]pyridin-7-amine Hydrochloride: A Comprehensive Overview
The compound with CAS No 142181-57-5, known as 1H-Pyrrolo[3,2-b]pyridin-7-amine Hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic aromatic amines, which are widely studied due to their unique electronic properties and potential applications in drug discovery and advanced materials.
1H-Pyrrolo[3,2-b]pyridin-7-amine Hydrochloride is characterized by its bicyclic structure, combining a pyrrole ring fused with a pyridine ring. The presence of the amino group (-NH2) at the 7-position introduces additional functional complexity, making this compound highly versatile for various chemical transformations. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.
One of the most intriguing aspects of 1H-Pyrrolo[3,2-b]pyridin-7-amine Hydrochloride is its ability to participate in metal-mediated coupling reactions. Researchers have demonstrated that this compound can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides under mild conditions, facilitating the construction of biaryl structures with high efficiency. Such reactivity underscores its potential as a key intermediate in the synthesis of complex organic molecules.
In addition to its synthetic utility, 1H-Pyrrolo[3,2-b]pyridin-7-amine Hydrochloride has shown promise in biological applications. Recent investigations have revealed its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. This finding has sparked interest in exploring its therapeutic potential as a lead compound for drug development.
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-7-amine Hydrochloride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the cyclization of appropriately substituted precursors under acidic or basic conditions, followed by functionalization to introduce the amino group. The hydrochloride salt form is often preferred due to its superior solubility properties, which are advantageous for both analytical characterization and subsequent chemical transformations.
From an analytical standpoint, 1H-Pyrrolo[3,2-b]pyridin-7-amine Hydrochloride can be thoroughly characterized using a variety of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation, while nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the compound's structural arrangement. These analytical tools are essential for ensuring the purity and integrity of the compound during synthesis and purification.
Looking ahead, the continued exploration of 1H-Pyrrolo[3,2-b]pyridin-7-amine Hydrochloride is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of structural features and reactivity makes it a valuable asset in the chemist's toolkit, paving the way for innovative solutions across diverse scientific disciplines.
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